BI-1935
Overview
Description
BI-1935 is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase. Soluble epoxide hydrolase is involved in the metabolism of chemical mediators derived from arachidonic acid. This compound has shown significant potential in both in vitro and in vivo experiments, particularly in the context of cardiovascular diseases .
Preparation Methods
The synthesis of BI-1935 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . Industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
BI-1935 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the inhibition of soluble epoxide hydrolase by this compound leads to an increase in epoxyeicosatrienoic acids levels, which have anti-inflammatory and vasodilatory properties .
Scientific Research Applications
BI-1935 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of soluble epoxide hydrolase. In biology and medicine, this compound is used to investigate the role of soluble epoxide hydrolase in cardiovascular diseases, hypertension, and inflammation. It has shown beneficial effects in models of hypertension-induced renal damage and failure, as well as in reducing the total bronchoalveolar lavage cell number in tobacco smoke-exposed rats .
Mechanism of Action
BI-1935 exerts its effects by inhibiting the enzyme soluble epoxide hydrolase. This inhibition prevents the hydrolysis of epoxyeicosatrienoic acids to dihydroxyeicosatrienoic acids, thereby increasing the levels of epoxyeicosatrienoic acids. These acids act as endothelium-derived hyperpolarizing factors that mediate vasodilation through the stimulation of calcium-activated potassium channels in smooth muscle cells. The inhibition of soluble epoxide hydrolase by this compound also has anti-inflammatory properties .
Comparison with Similar Compounds
BI-1935 is unique in its high selectivity and potency as an inhibitor of soluble epoxide hydrolase. Similar compounds include dicyclohexyl urea, which also inhibits soluble epoxide hydrolase and has been shown to have antihypertensive effects in spontaneously hypertensive rats. Other similar compounds include GSK2256294A, ARM1, and TPPU, which are also inhibitors of soluble epoxide hydrolase and have shown various degrees of efficacy in different models .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMESAVNRPDKZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.